molecular formula C11H20N4 B8023336 N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine

N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8023336
M. Wt: 208.30 g/mol
InChI Key: BKBBZHJEDVGEIJ-UHFFFAOYSA-N
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Description

N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine typically involves the condensation of cyclohexylamine with ethyl hydrazinecarboxylate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as transition metals and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine
  • 3-cyclohexyl-1-ethyl-1H-pyrazole-4,5-diamine
  • N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine

Uniqueness

N3-cyclohexyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

3-N-cyclohexyl-1-ethylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-15-8-10(12)11(14-15)13-9-6-4-3-5-7-9/h8-9H,2-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBBZHJEDVGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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